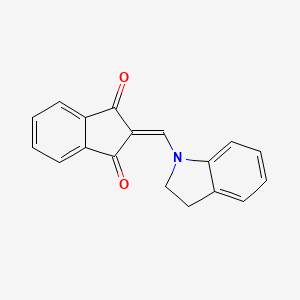

2-(Indolinylmethylene)indane-1,3-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-ylmethylidene)indene-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO2/c20-17-13-6-2-3-7-14(13)18(21)15(17)11-19-10-9-12-5-1-4-8-16(12)19/h1-8,11H,9-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYZVZBXZUAODLR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C=C3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Indolinylmethylene Indane 1,3 Dione and Analogous Structures

Strategic Approaches to the Indane-1,3-dione Core Synthesis

The indane-1,3-dione framework is a versatile precursor that can be synthesized through various chemical reactions. dntb.gov.ua Key strategies involve classical condensation reactions, modern cyclization methods, and transition-metal-catalyzed processes.

A primary and straightforward method for synthesizing the indane-1,3-dione core involves a Claisen-type condensation. This process begins with the nucleophilic addition of an enolate, typically from an alkyl acetate (B1210297), to a dialkyl phthalate (B1215562) under basic conditions. nih.govencyclopedia.pub This reaction forms an intermediate, the 2-(alkoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion. nih.govencyclopedia.pub Subsequent heating of this intermediate in an acidic medium leads to in-situ hydrolysis and decarboxylation, yielding the final indane-1,3-dione product. nih.govencyclopedia.pubyoutube.com This two-step process generally provides the target compound in moderate yields, around 50%. encyclopedia.pub

Alternative pathways starting from phthalic anhydride (B1165640) have also been developed. These include reactions with diethyl malonate using montmorillonite (B579905) KSF clay as a catalyst or with ethyl acetoacetate (B1235776) in the presence of acetic anhydride and triethylamine (B128534). encyclopedia.pub For substituted indane-1,3-diones bearing electron-withdrawing groups, the condensation of a substituted phthalic anhydride with malonic acid in pyridine (B92270) has proven to be an effective route. encyclopedia.pub

Table 1: Selected Nucleophilic Addition/Decarboxylation Methods for Indane-1,3-dione Synthesis

| Starting Materials | Reagents/Conditions | Intermediate | Final Product | Reported Yield | Reference |

|---|---|---|---|---|---|

| Dialkyl phthalate, Alkyl acetate | 1. Base (e.g., Sodium) 2. Acid, Heat | 2-(Alkoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion | Indane-1,3-dione | ~50% | encyclopedia.pub |

| Phthalic anhydride, Diethyl malonate | Montmorillonite KSF clay | Not specified | Indane-1,3-dione | Not specified | encyclopedia.pub |

| Phthalic anhydride, Ethyl acetoacetate | Acetic anhydride, Triethylamine | Not specified | Indane-1,3-dione | Not specified | encyclopedia.pub |

| Substituted phthalic anhydride, Malonic acid | Pyridine | Not specified | Substituted Indane-1,3-dione | Not specified | encyclopedia.pub |

Cascade reactions, also known as domino or tandem reactions, offer an efficient approach to synthesizing complex polycyclic scaffolds from simple starting materials in a single operation. researchgate.net These methodologies are particularly valuable for constructing indane-fused systems by forming multiple chemical bonds in a sequential manner. researchgate.net

One such strategy involves a nucleophile-initiated cascading cyclization to produce fully aromatic, fused-ring systems. nih.gov For the synthesis of functionalized 1-indanones, a metal-free, three-component radical cascade cyclization/haloazidation of enynones has been developed. rsc.org This reaction proceeds through a sequence of radical addition, 5-exo-dig cyclization, and radical coupling, resulting in the formation of a new ring and three new chemical bonds in one step. rsc.org While these methods are powerful for creating substituted indanone cores, their direct application to the synthesis of the dione (B5365651) variant requires further adaptation, such as subsequent oxidation.

Transition-metal catalysis provides powerful and versatile tools for the construction and functionalization of the indane-1,3-dione skeleton. rsc.orgmdpi.com Palladium-catalyzed reactions, in particular, have been extensively studied for C-H activation and cross-coupling reactions. acs.org

A direct and efficient method for the α-arylation of indane-1,3-dione has been developed using a palladium catalyst. organic-chemistry.org This reaction couples indane-1,3-dione with a variety of aryl iodides and aryl triflates. organic-chemistry.org Optimization studies identified a complex of tBu-XPhos with bis(acetonitrile)dichloropalladium(II) as a highly effective catalytic system, with potassium tert-butoxide (KOtBu) as the base in 1,4-dioxane (B91453) at 110°C. organic-chemistry.org This method demonstrates broad substrate scope, tolerating both electron-donating and electron-withdrawing substituents on the aryl partner, and provides a direct route to 2-aryl indane-1,3-diones, which are precursors to the target methylene-bridged compounds. organic-chemistry.orgfigshare.com The proposed mechanism involves oxidative addition of the aryl halide to the palladium center, followed by enolate formation and reductive elimination. organic-chemistry.org

Furthermore, rhodium(III)-catalyzed [4+1] cycloaddition reactions of α-carbonyl sulfoxonium ylides with activated alkenes have been reported for synthesizing indanone derivatives, showcasing the utility of transition-metal-catalyzed annulation. researchgate.net

Table 2: Palladium-Catalyzed α-Arylation of Indane-1,3-dione

| Arylating Agent | Catalyst | Ligand | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| Aryl Iodides | Pd(CH₃CN)₂Cl₂ | tBu-XPhos | KOtBu | 1,4-Dioxane | 110°C | Excellent | organic-chemistry.org |

| Aryl Triflates | Pd(CH₃CN)₂Cl₂ | tBu-XPhos | KOtBu | 1,4-Dioxane | 110°C | Excellent | organic-chemistry.org |

Synthesis of 2-(Indolinylmethylene)indane-1,3-dione via Knoevenagel Condensation

The Knoevenagel condensation is a cornerstone reaction in organic synthesis for forming carbon-carbon double bonds. mdpi.com It is particularly effective for derivatizing compounds with active methylene (B1212753) groups, such as indane-1,3-dione. nih.govencyclopedia.pub The reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, followed by dehydration. wikipedia.org

The methylene group at the C-2 position of indane-1,3-dione is flanked by two electron-withdrawing carbonyl groups, making its protons acidic and facilitating deprotonation to form a resonance-stabilized enolate ion. nih.govwikipedia.org The Knoevenagel condensation mechanism proceeds as follows:

Enolate Formation: A basic catalyst, commonly a primary or secondary amine like piperidine (B6355638), abstracts a proton from the active methylene group of indane-1,3-dione to form a nucleophilic enolate. nih.govyoutube.com

Nucleophilic Addition: The enolate attacks the electrophilic carbonyl carbon of the aldehyde (in this case, an indole-carboxaldehyde). This step is a variation of an aldol (B89426) addition. wikipedia.org

Dehydration: The resulting aldol-type adduct undergoes elimination of a water molecule to form the final α,β-unsaturated product, this compound. wikipedia.org

In some cases, particularly when an amine catalyst is used, the reaction may proceed via an iminium ion intermediate. The amine catalyst first reacts with the aldehyde to form a more electrophilic iminium ion, which then reacts with the enolate. youtube.comorganic-chemistry.org

The efficiency and yield of the Knoevenagel condensation can be significantly influenced by the choice of catalyst, solvent, and reaction temperature. A wide array of catalytic systems has been explored to improve the synthesis of indane-1,3-dione derivatives.

Catalysts: While classic conditions employ weak amine bases like piperidine or triethylamine in ethanol (B145695), modern approaches utilize a variety of catalysts to enhance reaction rates and yields. nih.govencyclopedia.pub These include:

Heterogeneous Catalysts: Systems like zeolites, mesoporous silica, and metal oxides are of great interest as they simplify product purification and catalyst recycling, aligning with the principles of green chemistry. rsc.org

Organocatalysts: L-proline has been shown to be an effective catalyst for Knoevenagel condensations, often providing good yields under mild conditions. researchgate.net Boric acid has also been used as a mild, inexpensive, and environmentally friendly catalyst for this transformation. mdpi.com

Ionic Liquids: These have been used as recoverable solvents and catalysts, sometimes in combination with other promoters like ethylenediammonium diacetate (EDDA). organic-chemistry.org

Reaction Conditions: The choice of solvent can be critical. While ethanol is commonly used, solvent-free conditions or the use of greener solvents like water or deep eutectic solvents are increasingly being explored. researchgate.netresearchgate.net Temperature also plays a key role; while many reactions proceed at room temperature, heating can be used to increase the reaction rate, though it may also lead to side products. researchgate.net For instance, controlling the temperature during the Knoevenagel reaction of indane-1,3-dione with malononitrile (B47326) allows for selective synthesis of either the di- or tetracyano-substituted derivatives. encyclopedia.pub

Table 3: Catalytic Systems for Knoevenagel Condensation

| Catalyst Type | Specific Example | Typical Solvent | Advantages | Reference |

|---|---|---|---|---|

| Weak Base | Piperidine, Triethylamine | Ethanol | Classical, well-established | nih.govencyclopedia.pub |

| Organocatalyst | L-Proline | Ethanol | Mild conditions, good yields | researchgate.net |

| Organocatalyst | Boric Acid | Aqueous Ethanol | Inexpensive, environmentally benign | mdpi.com |

| Heterogeneous | Zeolites, Metal Oxides | Various | Easy separation, recyclable | rsc.org |

| Ionic Liquid | [bmim]BF₄ with EDDA | Ionic Liquid | Recyclable solvent/catalyst system | organic-chemistry.org |

Formation of Key Precursors: 2-Diazo-1,3-indanedione Synthesis and its Synthetic Utility

2-Diazo-1,3-indanedione is a crucial intermediate for the synthesis of various heterocyclic compounds. Its preparation typically involves a base-catalyzed diazo transfer reaction from a suitable diazo donor to 1,3-indanedione.

Synthesis of 2-Diazo-1,3-indanedione

The most common methods for synthesizing 2-diazo-1,3-indanedione involve the reaction of 1,3-indanedione with a sulfonyl azide (B81097), such as p-toluenesulfonyl azide or methanesulfonyl azide, in the presence of a base. This process is known as a diazo transfer reaction.

| Diazo Transfer Reagent | Base | Solvent | Key Features |

| p-Toluenesulfonyl azide | Various bases (e.g., piperidine, triethylamine) | Ethanol, Acetonitrile | A widely used, traditional method for diazo transfer. |

| Methanesulfonyl azide | Triethylamine | Dichloromethane | Often used for its good reactivity and solubility. |

| Potassium fluoride (B91410) on alumina | - | Dichloromethane | An example of a solid-supported reagent facilitating an easier work-up. nih.gov |

Synthetic Utility of 2-Diazo-1,3-indanedione

The reactivity of the diazo group makes 2-diazo-1,3-indanedione a versatile precursor for constructing a variety of cyclic and heterocyclic systems. Upon thermal or photochemical decomposition, it can generate a carbene intermediate, which can undergo several types of reactions. For instance, the decomposition of 2-diazo-1,3-indanedione in cyclohexene (B86901) has been shown to yield spiro[bicyclo[4.1.0]heptane-7,2'-indene]-1',3'-dione and 2-(cyclohex-2-en-1-yl)-1H-indene-1,3(2H)-dione. It is also a key starting material for synthesizing vicinal trioxo compounds through oxidation with reagents like dimethyldioxirane.

Multi-Component Reaction (MCR) and Domino Reaction Strategies in Indane-1,3-dione Chemistry

Multi-component reactions (MCRs) and domino reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single step, minimizing waste and improving atom economy. researchgate.net Indane-1,3-dione and its derivatives are excellent substrates for these types of reactions due to the presence of multiple reactive sites. researchgate.net

Multi-Component Reactions (MCRs)

MCRs involving indane-1,3-dione often begin with a Knoevenagel condensation. nih.gov This initial reaction typically involves the condensation of indane-1,3-dione with an aldehyde. The resulting 2-arylidene-1,3-indanedione is a reactive α,β-unsaturated carbonyl compound that can participate in subsequent reactions. researchgate.netijpsr.com These intermediates are valuable as 1,3-dipolarophiles and dienophiles in various synthetic pathways to create indanone-fused heterocycles. researchgate.netresearchgate.net

A variety of complex heterocyclic and spirocyclic compounds can be synthesized using this approach. The combination of Knoevenagel condensation followed by a Michael addition and subsequent cyclization is a common MCR pathway. nih.gov

Domino Reactions

Indane-1,3-dione's structure, featuring both electrophilic and nucleophilic centers, makes it an ideal candidate for domino reactions. researchgate.net These reactions involve a cascade of intramolecular transformations, leading to the rapid assembly of complex molecular architectures. researchgate.net For example, a catalyst-free domino reaction between α,β-unsaturated N-alkyl or N-arylaldimines and two molecules of a 2-arylidene-1,3-indanedione can produce highly substituted spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridines] with good yields and high diastereoselectivity. researchgate.net The mechanism for such reactions often involves sequential aza/oxa-Diels–Alder reactions. researchgate.net

The following table provides examples of MCR and domino reaction strategies involving indane-1,3-dione derivatives.

| Reaction Type | Key Reactants | Catalyst/Conditions | Product Type |

| MCR | Indane-1,3-dione, Aromatic aldehyde, Malononitrile | Piperidine (catalytic), Ethanol | Indeno[2,1-c]pyridine derivatives nih.gov |

| Domino Reaction | 2-Arylidene-1,3-indanedione, N-alkoxyacrylamides | Base | Spiro compounds researchgate.net |

| Domino Reaction | α,β-Unsaturated N-alkylaldimines, 2-Arylidene-1,3-indanedione (2 equiv.) | Catalyst-free, Dry acetonitrile | Polysubstituted spiro[indene-2,3′-indeno[2′,1′:5,6]pyrano[2,3-b]pyridines] researchgate.net |

These advanced synthetic methodologies highlight the importance of indane-1,3-dione as a fundamental building block in the efficient construction of diverse and complex molecular structures. nih.govresearchgate.net

Chemical Modification and Derivatization Strategies for the 2 Indolinylmethylene Indane 1,3 Dione Scaffold

Functionalization at the Methylene (B1212753) Group (C-2 Position) of Indane-1,3-dione Derivatives

The carbon at the C-2 position of the indane-1,3-dione core is an active methylene group, making it an excellent nucleophile and a prime site for chemical modification. encyclopedia.pubwikipedia.org This reactivity is exploited in various condensation reactions, most notably the Knoevenagel reaction, which allows for the introduction of a wide array of substituents at this position. researchgate.netnih.gov

One of the most effective strategies to enhance the electron-accepting properties of the indane-1,3-dione core is the introduction of cyano groups at the C-2 position. nih.gov This is typically achieved through a Knoevenagel condensation reaction with malononitrile (B47326). encyclopedia.pub The reaction of indane-1,3-dione with malononitrile in ethanol (B145695), using a base such as sodium acetate (B1210297) or piperidine (B6355638), can yield either dicyano or tetracyano-substituted derivatives depending on the reaction conditions. encyclopedia.pubnih.gov

Specifically, 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile can be synthesized with reaction yields ranging from 61% to 85%. nih.gov By adjusting the reaction parameters, the tetracyano-substituted derivative, 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile, can also be obtained, typically with yields between 34% and 45%. encyclopedia.pubnih.gov The selection between the di- and tetracyano-substituted products is generally controlled by the reaction temperature and the stoichiometry of the reactants. nih.gov Functionalization of indane-1,3-diones that are already substituted on the aromatic ring has also been explored, leading to a variety of dicyanomethylene derivatives. encyclopedia.pub

| Product Name | Reagents | Base Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-(3-Oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile | Indane-1,3-dione, Malononitrile | Sodium acetate or Piperidine | Ethanol | 61-85 | encyclopedia.pubnih.gov |

| 2,2′-(1H-indene-1,3(2H)-diylidene)dimalononitrile | Indane-1,3-dione, Malononitrile (excess) | Sodium acetate or Piperidine | Ethanol | 34-45 | encyclopedia.pubnih.gov |

The dicyanomethylene derivatives of indane-1,3-dione exhibit unique reactivity, particularly with amine nucleophiles. Research has shown that an unexpected nucleophilic addition of secondary amines can occur onto one of the cyano groups of push-pull dyes derived from 2-(3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile. nih.gov This initial addition is followed by a cyclization reaction, leading to the formation of complex heterocyclic systems. nih.gov The resulting products are 3-(dialkylamino)-1,2-dihydro-9-oxo-9H-indeno[2,1-c]pyridine-4-carbonitrile derivatives. nih.gov This pathway demonstrates that the functionalized methylene bridge is not inert but can participate in subsequent transformations, providing a route to novel fused-ring structures.

Chemical Engineering around the Ketone Groups of Indane-1,3-dione

The two ketone groups of the indane-1,3-dione scaffold are key sites for chemical modifications that can significantly alter the molecule's structure and electronic properties. encyclopedia.pubnih.gov Reactions at these positions can lead to larger, more complex architectures, including dimeric structures and novel heterocyclic systems.

Under specific conditions, indane-1,3-dione can undergo a self-aldol condensation reaction to form a dimeric product known as Bindone. wikipedia.orgbgu.ac.il Bindone is a well-known electron acceptor with stronger electron-withdrawing capabilities compared to its monomeric precursor. encyclopedia.pubnih.gov The synthesis of Bindone is straightforward and can be achieved through the self-condensation of indane-1,3-dione under either basic or acidic conditions. encyclopedia.pub Common basic catalysts include triethylamine (B128534), sodium acetate, and sodium hydride, while acidic conditions typically involve the use of sulfuric acid. encyclopedia.pubnih.gov

The ketone functionalities of indane-1,3-dione serve as handles for the synthesis of more complex heterocyclic structures, such as bis-thiazoles and bis-thiazolidinones. nih.gov A common synthetic route involves a two-step process. nih.gov First, indane-1,3-dione is reacted with hydrazinecarboxamide in ethanol with triethylamine as a base to produce an intermediate, 2,2′-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide). nih.gov

This intermediate can then be treated with different reagents to yield the desired heterocyclic products. nih.gov Reaction with various N-aryl-2-oxopropane-hydrazonoyl chloride derivatives affords bis-thiazoles in good yields, ranging from 78% to 89%. nih.gov Alternatively, reacting the intermediate with ethyl (N-arylhydrazono)chloroacetate leads to the formation of the corresponding bis-thiazolidinones in high yields of 79% to 90%. nih.gov

| Intermediate | Step 2 Reagent | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| 2,2′-((1H-indene-1,3(2H)-diylidene)bis(hydrazine-1-carboxamide) | N-aryl-2-oxopropane-hydrazonoyl chlorides | Bis-Thiazoles | 78-89 | nih.gov |

| Ethyl (N-arylhydrazono)chloroacetate | Bis-Thiazolidinones | 79-90 | nih.gov |

Modifications on the Aromatic Ring System of Indane-1,3-dione Derivatives

Modifying the aromatic ring of the indane-1,3-dione scaffold is another important strategy for tuning its properties. encyclopedia.pub However, direct functionalization of the aromatic ring after the indane-1,3-dione core has been synthesized, for instance through halogenation, is generally not feasible. encyclopedia.pubnih.gov Therefore, modifications are typically introduced by using appropriately substituted precursors in the initial synthesis of the indane-1,3-dione ring system. encyclopedia.pub

A common approach involves starting with substituted phthalic anhydrides. nih.gov For example, a series of halogenated indane-1,3-diones can be prepared from the corresponding halogenated phthalic anhydrides via condensation with reagents like ethyl acetoacetate (B1235776). encyclopedia.pubnih.gov Similarly, other electron-withdrawing groups, such as nitro and chloro substituents, can be incorporated. This is achieved by the condensation of malonic acid with substituted phthalic anhydrides (e.g., those bearing nitro or chlorine groups) in pyridine (B92270), which provides a direct route to the desired substituted indane-1,3-dione derivatives. nih.gov Another strategy to enhance the electron-accepting ability of the core is to develop polyaromatic structures, such as naphthalene-fused analogues. encyclopedia.pub

Halogenation Strategies for Substituted Indane-1,3-diones

Halogenation of the indane-1,3-dione scaffold is a significant strategy for modulating the physicochemical properties of its derivatives. Direct halogenation of the indane-1,3-dione ring system after its formation is generally not feasible. encyclopedia.pubnih.gov Therefore, the introduction of halogen atoms is typically achieved by utilizing halogenated precursors in the synthesis of the indane-1,3-dione core itself. encyclopedia.pubnih.gov

One common approach involves the use of halogenated phthalic anhydrides as starting materials. encyclopedia.pubnih.gov These precursors can be converted into the corresponding halogenated indane-1,3-diones through condensation reactions with reagents like ethyl acetoacetate. encyclopedia.pubnih.gov This method allows for the preparation of a variety of indane-1,3-diones with halogens substituted on the aromatic ring. Another effective method is the AlCl₃-promoted acylation of a halogenated benzoyl chloride derivative with malonyl chloride. encyclopedia.pubnih.gov

While aromatic halogenation is achieved through precursor synthesis, the active methylene group of the indane-1,3-dione core can undergo halogenation. Various reagents and conditions have been developed for the α,α-dihalogenation of the methylene bridge. nih.gov

| Reagent/Condition | Product | Yield (%) |

| N-Chlorosuccinimide (NCS) in ethanol | 2,2-dichloroindane-1,3-dione | 95 |

| N-Bromosuccinimide (NBS) in ethanol | 2,2-dibromoindane-1,3-dione | 92 |

| Trichloroisocyanuric acid (ball milling) | 2,2-dichloroindane-1,3-dione | 98 |

| Tribromoisocyanuric acid (ball milling) | 2,2-dibromoindane-1,3-dione | 97 |

| KBr/KBrO₃ | 2,2-dibromoindane-1,3-dione | 86 |

| 1,3-dibromo-5,5-dimethylhydantoin in acetic acid | 2,2-dibromoindane-1,3-dione | 88 |

| 1,3-dichloro-5,5-dimethylhydantoin in acetic acid | 2,2-dichloroindane-1,3-dione | 89 |

This table presents data on the halogenation of the methylene group of the parent indane-1,3-dione.

These halogenated indane-1,3-dione scaffolds can then be used in Knoevenagel condensation reactions with indoline (B122111) derivatives to yield the target 2-(indolinylmethylene)indane-1,3-dione structures with desired halogen substitutions.

Introduction of Electron-Withdrawing and Electron-Donating Groups on the Aromatic Ring

The electronic properties of the this compound system can be significantly altered by introducing electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the aromatic ring of the indane-1,3-dione moiety. Similar to halogenation, the direct electrophilic aromatic substitution on the indane-1,3-dione ring is often challenging. nih.gov Consequently, these functional groups are typically introduced at the precursor stage. nih.gov

For the introduction of electron-withdrawing nitro groups, substituted phthalic anhydrides, such as those bearing nitro and chloro groups, can be condensed with malonic acid in pyridine to produce the corresponding substituted indane-1,3-diones. nih.gov To date, there have been no reported syntheses of cyano-substituted indane-1,3-dione derivatives, which are of interest due to the strong electron-accepting nature of the cyano group. nih.gov

The synthesis of these functionalized indane-1,3-dione precursors provides the necessary building blocks for the subsequent Knoevenagel condensation to form the final this compound derivatives with tailored electronic characteristics.

| Precursor | Reagent | Functional Group Introduced |

| Nitro-substituted phthalic anhydride (B1165640) | Malonic acid in pyridine | Nitro (EWG) |

| Chloro-substituted phthalic anhydride | Malonic acid in pyridine | Chloro (EWG) |

This table illustrates the introduction of electron-withdrawing groups via precursor modification.

Synthesis of Polyaromatic Structures Containing the Indane-1,3-dione Moiety

To enhance the electron-accepting capability of the indane-1,3-dione scaffold, an alternative to substitution with electron-withdrawing groups is the development of polyaromatic structures. encyclopedia.pubnih.gov This involves fusing additional aromatic rings to the indane-1,3-dione core, thereby extending the π-conjugated system.

A notable example is the preparation of naphthalene-fused indane-1,3-dione derivatives. encyclopedia.pubnih.gov The synthesis follows a similar route to that of the parent indane-1,3-dione, involving the condensation of ethyl acetate with a diethyl naphthalene-dicarboxylate in solvent-free, basic conditions, followed by decarboxylation. encyclopedia.pubnih.gov This approach has been shown to produce the polyaromatic indane-1,3-dione in high yield. nih.gov The introduction of further side groups onto these polyaromatic structures may necessitate the development of specific synthetic routes. nih.gov

| Starting Material | Reagent | Polyaromatic Product | Yield (%) |

| Diethyl naphthalene-2,3-dicarboxylate | Ethyl acetate | Naphthalene-fused indane-1,3-dione | 91 (for two steps) |

This table provides an example of the synthesis of a polyaromatic indane-1,3-dione structure.

These extended π-systems can then serve as the core for the synthesis of 2-(indolinylmethylene) derivatives with potentially enhanced electronic and photophysical properties.

Synthesis of Spiro and Fused-Ring Heterocycles Utilizing Indane-1,3-dione Scaffolds

The indane-1,3-dione scaffold is a versatile building block for the synthesis of complex spirocyclic and fused-ring heterocyclic systems. researchgate.net Spirocyclic compounds, where two rings are linked by a single common atom, are prevalent in natural products and exhibit significant biological activities. nih.gov

The active methylene group and the carbonyl functionalities of indane-1,3-dione provide reactive sites for the construction of these intricate architectures. Various synthetic strategies have been developed to access a diverse range of spiro and fused heterocycles. For instance, microwave-assisted synthesis has been employed to prepare bi-, tri-, tetra-, and pentacyclic ring systems annulated to the indane-1,3-dione core. researchgate.net

The synthesis of spiro-indanediones is of particular interest due to their presence in numerous bioactive compounds with antitumor and antibiotic properties. nih.gov The construction of these spiro compounds can be complex, and various methodologies have been explored to achieve their synthesis. nih.gov

While the direct synthesis of spiro and fused-ring systems from this compound is a more complex transformation, the modification of the indane-1,3-dione core to incorporate these structures prior to the introduction of the indolinylmethylene group is a viable strategy.

| Reaction Type | Reactants | Product Type |

| Microwave-assisted annulation | Indane-1,3-dione and various reagents | Fused bi-, tri-, tetra-, and pentacyclic systems |

| Multi-component reactions | Indane-1,3-dione, aldehydes, and other nucleophiles | Spiro-heterocyclic derivatives |

This table summarizes general approaches to spiro and fused-ring systems from indane-1,3-dione.

Mechanistic Organic Chemistry and Reactivity Profiles of 2 Indolinylmethylene Indane 1,3 Dione Derivatives

Elucidation of Complex Reaction Mechanisms in Indane-1,3-dione Functionalization

The functionalization of the indane-1,3-dione core, and specifically its 2-methylene derivatives, proceeds through a variety of well-established yet intricate reaction mechanisms. The presence of the β-dicarbonyl system and the exocyclic double bond provides multiple reactive sites for both nucleophilic and electrophilic attack, leading to a diverse array of molecular architectures.

Key among these transformations is the Knoevenagel condensation , a fundamental carbon-carbon bond-forming reaction. The mechanism involves the reaction of an active methylene (B1212753) compound, such as indane-1,3-dione, with a carbonyl compound. The process is typically catalyzed by a weak base, such as an amine. The base facilitates the deprotonation of the acidic α-hydrogen of the indane-1,3-dione, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration of the resulting aldol-type adduct yields the α,β-unsaturated product. csic.es In the context of 2-(indolinylmethylene)indane-1,3-dione synthesis, this reaction is pivotal for creating the exocyclic double bond.

Another crucial reaction is the Michael addition , or conjugate addition, where a nucleophile adds to an α,β-unsaturated carbonyl compound. osu.edu Derivatives of this compound, with their polarized double bond, are excellent Michael acceptors. The reaction mechanism is initiated by the attack of a nucleophile (the Michael donor) at the β-carbon of the conjugated system. This generates a new enolate, which is subsequently protonated to afford the 1,4-addition product. rsc.org This reaction is instrumental in building more complex molecular frameworks, often creating new stereocenters. For instance, in organocatalyzed Michael additions to nitrostyrenes, a primary amine-based catalyst can activate the indane-1,3-dione derivative and facilitate the stereocontrolled formation of a quaternary stereocenter. nih.gov

Furthermore, 2-arylidene-1,3-indanediones are versatile substrates in various cycloaddition reactions . They can act as dienophiles or 1,3-dipolarophiles, reacting with a wide range of dienes and dipoles to construct five- and six-membered rings. researchgate.netnih.gov For example, in [3+2] cycloaddition reactions, an azomethine ylide can react with the exocyclic double bond of a 2-arylidene-1,3-indanedione to produce spiro[indene-2,3′-pyrrolidine] derivatives with high diastereoselectivity. rsc.org The mechanism involves the concerted or stepwise addition of the 1,3-dipole to the dipolarophile.

Tautomerism and Dual Reactivity Phenomena within Indane-1,3-dione Systems

Indane-1,3-dione and its 2-substituted derivatives exhibit tautomerism, a phenomenon where isomers, known as tautomers, are in dynamic equilibrium. The most common form is keto-enol tautomerism. nih.gov In solution, 1,3-indandione (B147059) exists predominantly in the diketo form, with only a small percentage of the enol form present. wikipedia.org However, the position of this equilibrium is significantly influenced by the nature of the substituent at the 2-position and the solvent.

For 2-substituted indane-1,3-diones, the equilibrium can shift towards the enolic form, which is stabilized by intramolecular hydrogen bonding and conjugation. Theoretical and spectroscopic studies have shown that for derivatives like 2-formyl- and 2-acetyl-indan-1,3-dione, the equilibrium is largely shifted to the 2-hydroxyalkylidene-indan-1,3-dione tautomer. In the case of 2-carboxyamide-indan-1,3-dione, a mixture of two tautomers, 2-(hydroxyaminomethylidene)-indan-1,3-dione and 2-carboamide-1-hydroxy-3-oxo-indan, coexists with a rapid proton transfer between them.

This tautomeric behavior gives rise to dual reactivity . The indane-1,3-dione system can react as either a carbon or an oxygen nucleophile. The enolate, formed by deprotonation of the active methylene group, is a soft nucleophile and typically undergoes C-alkylation. However, under certain conditions, O-alkylation can occur, leading to the formation of enol ethers. This dual reactivity is a key aspect of the synthetic versatility of these compounds.

| 2-Substituent | Predominant Tautomeric Form(s) in Solution | Reference(s) |

| -CHO | 2-Hydroxymethylidene-indan-1,3-dione (enol) | |

| -COCH₃ | 2-Hydroxyethylidene-indan-1,3-dione (enol) | |

| -CONH₂ | Mixture of 2-(hydroxyaminomethylidene)-indan-1,3-dione and 2-carboamide-1-hydroxy-3-oxo-indan | |

| -COOH | Anionic form may exist in solution |

Catalytic Reaction Mechanisms Involving Indane-1,3-dione Derivatives

The reactivity of indane-1,3-dione derivatives can be significantly enhanced and controlled through the use of various catalysts. Metal-catalyzed and organocatalyzed reactions have emerged as powerful tools for the stereoselective and regioselective functionalization of these scaffolds.

While the direct cycloaddition of this compound with cobalt or rhodium catalysts is not extensively detailed, the general mechanisms of these metal-catalyzed cycloadditions provide a framework for understanding their potential reactivity.

Cobalt-catalyzed [2+2+2] cycloaddition reactions are a powerful method for the synthesis of six-membered rings. The generally accepted mechanism involves the formation of a cobaltacyclopentadiene intermediate from the oxidative coupling of two alkyne units. This intermediate then undergoes insertion of a third unsaturated component, such as an alkene or another alkyne, followed by reductive elimination to afford the cyclic product and regenerate the cobalt catalyst. In the context of indane-1,3-dione derivatives, the exocyclic double bond could potentially act as the third component, leading to the formation of complex polycyclic systems.

Rhodium-catalyzed cycloaddition reactions offer a diverse range of transformations. For instance, rhodium(II) catalysts are known to catalyze intramolecular [4+3] cycloadditions of dienyltriazoles. The proposed mechanism involves the formation of a rhodium carbene from the diazo precursor, followed by cyclopropanation of the diene. A subsequent aza-Cope rearrangement of the divinylcyclopropane intermediate leads to the formation of a seven-membered ring. Although this specific reaction does not directly involve indane-1,3-dione, it highlights the ability of rhodium catalysts to facilitate complex rearrangements and construct polycyclic systems. The exocyclic double bond of a this compound derivative could potentially participate in similar rhodium-catalyzed cycloadditions.

A significant advancement in the functionalization of indane-1,3-dione is the palladium-catalyzed direct α-arylation . This method provides an efficient route to 2-aryl-substituted indene-1,3-diones. Mechanistic studies suggest a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II)-aryl species. Subsequently, the indane-1,3-dione is deprotonated by a base to form an enolate, which then coordinates to the palladium center. The final step is a reductive elimination that forms the C-C bond between the aryl group and the α-carbon of the dione (B5365651), regenerating the Pd(0) catalyst. This catalytic system has been shown to be tolerant of a wide range of functional groups on the aryl halide.

| Catalyst System | Base | Solvent | Temperature | Proposed Mechanism Steps | Reference(s) |

| Pd(CH₃CN)₂Cl₂ / tBu-XPhos | KOtBu | 1,4-Dioxane (B91453) | 110 °C | Oxidative addition, enolate formation, reductive elimination |

Analysis of Regioselectivity and Stereoselectivity in Synthetic Transformations

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules derived from indane-1,3-dione. The substitution pattern on the indane-1,3-dione ring and the nature of the reactants and catalysts play crucial roles in determining the outcome of a reaction.

Regioselectivity is a key consideration in the functionalization of unsymmetrically substituted indane-1,3-diones. For example, in the Knoevenagel condensation with malononitrile (B47326), the reaction with 5-substituted indane-1,3-diones can lead to a mixture of inseparable isomers. The electronic and steric properties of the substituents on the aromatic ring can influence the reactivity of the two carbonyl groups, leading to a preference for reaction at one site over the other.

Stereoselectivity is often achieved through the use of chiral catalysts. In the palladium-catalyzed α-arylation of 3-aryl-1-indanones, high diastereoselectivity can be achieved, and the use of chiral ligands can lead to enantioselective transformations. Similarly, organocatalyzed reactions, such as the Michael addition of indane-1,3-dione derivatives to nitroolefins, can proceed with high enantioselectivity when a suitable chiral amine catalyst is employed. nih.gov The catalyst creates a chiral environment around the reactants, directing the approach of the nucleophile to one face of the electrophile, thereby controlling the stereochemistry of the newly formed stereocenter. In cycloaddition reactions, the stereochemical outcome is often governed by the principles of orbital symmetry and steric interactions in the transition state. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 Indolinylmethylene Indane 1,3 Dione

Comprehensive Spectroscopic Techniques for Structural Elucidation

A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provides a complete picture of the molecular structure of 2-(Indolinylmethylene)indane-1,3-dione in various states.

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The key diagnostic signal is the proton on the exocyclic double bond (the methylene (B1212753) proton), which, being part of an α,β-unsaturated system, is anticipated to appear significantly downfield, typically in the range of δ 8.5–9.0 ppm. Protons on the aromatic rings of the indane and indoline (B122111) systems would resonate in the aromatic region (approximately δ 7.0-8.0 ppm). The two methylene (-CH₂-) groups of the saturated portion of the indoline ring would appear as multiplets in the aliphatic region of the spectrum.

| Proton Environment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Vinylic CH | ~8.5 - 9.0 | Singlet (s) or Triplet (t) depending on coupling |

| Aromatic CH (Indane-1,3-dione) | ~7.7 - 8.0 | Multiplet (m) |

| Aromatic CH (Indoline) | ~7.0 - 7.5 | Multiplet (m) |

| Indoline N-CH₂ | ~3.5 - 4.0 | Triplet (t) |

| Indoline CH₂ | ~3.0 - 3.5 | Triplet (t) |

Carbon-¹³ (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signals are expected from the two carbonyl carbons (C=O) of the indane-1,3-dione moiety, typically appearing above δ 190 ppm. rsc.org The various sp²-hybridized carbons of the aromatic rings and the exocyclic double bond would resonate between δ 110 and 150 ppm. The sp³-hybridized methylene carbons of the indoline ring would be found in the upfield, aliphatic region of the spectrum.

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl C=O | > 190 |

| Aromatic/Vinylic C (quaternary) | ~140 - 155 |

| Aromatic/Vinylic CH | ~110 - 140 |

| Indoline N-CH₂ | ~45 - 55 |

| Indoline CH₂ | ~25 - 35 |

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the most prominent features in the IR spectrum are the strong absorption bands corresponding to the carbonyl (C=O) groups. Due to the conjugated system, these stretching vibrations are typically observed around 1700 cm⁻¹. Another key diagnostic peak is the stretching vibration of the exocyclic carbon-carbon double bond (C=C), which is expected around 1600 cm⁻¹. Other characteristic bands include C-H stretching for the aromatic and aliphatic portions of the molecule.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl (C=O) | Stretching | ~1700 |

| Alkene (C=C) | Stretching | ~1600 |

| Aromatic C-H | Stretching | ~3000 - 3100 |

| Aliphatic C-H | Stretching | ~2850 - 2960 |

| C-N | Stretching | ~1300 - 1350 |

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₈H₁₃NO₂. This corresponds to a molecular weight of approximately 275.31 g/mol . In an MS experiment, the compound would be expected to show a molecular ion peak (M⁺) at an m/z value corresponding to this mass. Analysis of the fragmentation pattern can further confirm the structure, with likely fragmentation pathways including the loss of carbon monoxide (CO) from the dione (B5365651) moiety and cleavage of the bonds connecting the two ring systems.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. An X-ray diffraction analysis of a suitable single crystal of this compound would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles, which can confirm the connectivity established by other spectroscopic methods. researchgate.net

Such an analysis would reveal the degree of planarity across the conjugated π-system, which is critical for its electronic properties. It would also detail any intermolecular interactions, such as hydrogen bonding or π-π stacking, that govern the packing of molecules in the crystal lattice. While specific crystallographic data for this compound is not widely published, studies on similar indane-1,3-dione derivatives show that the indandione core tends to be highly planar. researchgate.netresearchgate.net

Spectroscopic Investigations of Electronic and Photophysical Properties

The extended π-conjugation in this compound, which connects an electron-donating group (indoline) to an electron-accepting group (indane-1,3-dione), suggests that the molecule will have interesting electronic and photophysical properties. encyclopedia.pub These properties are typically investigated using UV-Visible and fluorescence spectroscopy.

UV-Visible absorption spectroscopy measures the absorption of light by the molecule, which corresponds to the promotion of electrons to higher energy orbitals. Due to its conjugated system, this compound is expected to be a chromophore with strong absorption bands in the UV or visible region of the spectrum. researchgate.net The position of the maximum absorption (λmax) is sensitive to the electronic nature of the molecule and the solvent environment.

Fluorescence spectroscopy can provide information about the molecule's behavior after it absorbs light. Many indane-1,3-dione derivatives are known to be fluorescent. researchgate.net If this compound is fluorescent, its emission spectrum would likely be red-shifted (at a longer wavelength) relative to its absorption spectrum, a phenomenon known as the Stokes shift. The efficiency of this emission (quantum yield) and the lifetime of the excited state are key parameters that characterize its photophysical behavior.

Computational Chemistry and Theoretical Studies on 2 Indolinylmethylene Indane 1,3 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. mdpi.com For compounds like 2-(Indolinylmethylene)indane-1,3-dione, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict a variety of molecular properties. dergipark.org.tr

Detailed computational studies on related indoline-2,3-dione derivatives demonstrate the utility of DFT in analyzing energetic properties, atomic charges, dipole moments, and frontier molecular orbitals (FMOs). dergipark.org.tr The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity, kinetic stability, and optical properties. dergipark.org.tr For donor-acceptor type 1,3-indandione (B147059) derivatives, a smaller energy gap, as confirmed by DFT calculations, often correlates with a red-shift in absorption spectra. nih.gov

Furthermore, Molecular Electrostatic Potential (MEP) maps generated through DFT can predict reactive sites for electrophilic and nucleophilic attacks. dergipark.org.tr Natural Bond Orbital (NBO) analysis provides insights into charge transfer, electron delocalization, and the stability arising from hyperconjugative interactions within the molecule. dergipark.org.tr For instance, FMO analysis of substituted indoline-dione compounds revealed that electron-withdrawing groups could lower the HOMO-LUMO energy gap, thereby increasing the molecule's reactivity. dergipark.org.tr

| Parameter | Significance | Typical Application |

|---|---|---|

| HOMO-LUMO Energy Gap | Indicates chemical reactivity, kinetic stability, and electronic excitation energy. dergipark.org.tr | Predicting reaction pathways and optical absorption wavelengths. nih.gov |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts sites for electrophilic and nucleophilic attack. dergipark.org.tr | Understanding intermolecular interactions and reaction mechanisms. |

| Natural Bond Orbital (NBO) Analysis | Assesses electron delocalization, hyperconjugative interactions, and molecular stability. dergipark.org.tr | Analyzing intramolecular charge transfer. |

Molecular Dynamics Simulations and Conformational Analysis of Indane-1,3-dione Derivatives

Molecular Dynamics (MD) simulations are computational methods used to analyze the physical movements of atoms and molecules over time. researchgate.netresearchgate.net For flexible molecules like derivatives of indane-1,3-dione, MD simulations and conformational analysis are essential for understanding their dynamic behavior and preferred shapes in different environments.

Studies on related compounds, such as 2-diphenylacetyl-1,3-indandione-1-hydrazone, have utilized spectroscopic methods alongside theoretical calculations to perform conformational analysis in solution, indicating that the enamine tautomer is the exclusively adopted isomeric form. documentsdelivered.com Similarly, quantum-chemical calculations on the condensation product of 2-acetylindan-1,3-dione and aniline (B41778) predicted that the enamine isomer is energetically favored over the Schiff base isomer. researchgate.net

MD and simulated annealing calculations have been effectively used to assess the conformational freedom of various indane-1,3-dione derivatives, particularly those with anticoagulant properties. researchgate.net These simulations generate numerous possible conformers, which can then be grouped into families to understand the molecule's structural flexibility and how it might interact with biological targets. researchgate.net

Prediction and Analysis of Molecular Energy Levels and Optical Properties

The optical properties of this compound are intrinsically linked to its molecular energy levels. Computational methods are invaluable for predicting and interpreting these properties, including UV-visible absorption and emission spectra. The indane-1,3-dione moiety often acts as an electron acceptor, and when combined with an electron-donating group, it can form a donor-acceptor (D–π–A) structure. nih.govresearchgate.net This architecture is known to produce compounds with interesting optical properties.

For example, studies on D–π–A type indandione derivatives show strong absorption in the visible and near-infrared regions. nih.gov The position of the absorption maximum (λ_max) is influenced by the electronic structure; a smaller energy gap between the HOMO and LUMO, often resulting from increased conjugation, leads to a bathochromic (red) shift in the absorption peak. nih.govresearchgate.net

Ionization Potential (IP) is the energy required to remove an electron from a molecule, while Electron Affinity (EA) is the energy released when an electron is added. researchgate.net These fundamental properties are crucial for understanding the charge transport characteristics of organic materials used in electronic devices.

Two-photon absorption (2PA or TPA) is a nonlinear optical process where a molecule simultaneously absorbs two photons. Materials with high 2PA cross-sections are valuable for applications like optical limiting and bioimaging. nih.gov Indane-1,3-dione derivatives with a D–π–A structure have been identified as promising candidates for such applications. nih.gov

Computational frameworks based on time-dependent density functional theory (TD-DFT) can elucidate the mechanisms governing 2PA in organic chromophores. chemrxiv.orgchemrxiv.org Theoretical studies on related indandione derivatives have shown a strong correlation between molecular structure and nonlinear absorption characteristics. nih.gov Factors such as the length of the π-conjugated system and molecular planarity significantly influence the 2PA cross-section. For instance, a derivative with a longer π-conjugated structure was found to exhibit a larger 2PA cross-section in the red region of the spectrum. nih.gov These computational models are critical for the rational design of new molecules with enhanced nonlinear optical properties. chemrxiv.org

| Property | Influencing Factors | Significance |

|---|---|---|

| UV-vis Absorption | HOMO-LUMO gap, extent of π-conjugation. | Determines the color and light-harvesting capability. |

| Fluorescence | Molecular rigidity and electronic structure. | Application in bioimaging and sensing. |

| Two-Photon Absorption (2PA) | π-conjugate length, molecular planarity, charge transfer character. | Applications in optical limiting and photodynamic therapy. |

In Silico Assessment of Physicochemical Properties Relevant to Research Applications

In silico methods are widely used in the early stages of research to predict the physicochemical properties of molecules, which helps to identify promising candidates and avoid the synthesis of compounds with undesirable characteristics. researchgate.netmdpi.com Properties such as solubility, lipophilicity, and molecular weight are key determinants of a compound's behavior in biological and chemical systems. For drug discovery, adherence to guidelines like Lipiński's rule of five and Veber's rule is often assessed computationally. nih.govresearchgate.net

Lipophilicity, typically expressed as the logarithm of the partition coefficient (logP), is a critical physicochemical parameter that influences a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govunl.edu It describes the partitioning of a compound between a lipidic and an aqueous phase.

Numerous computational algorithms are available to predict logP values (e.g., iLOGP, XLOGP3, MLOGP). nih.gov These programs use different mathematical approaches, including fragment-based and property-based methods. nih.gov For a series of 2-arylidene-indan-1,3-dione derivatives, computational methods were used to evaluate their drug-likeness, and most were found to meet the criteria of Lipiński's and Veber's rules. nih.gov

However, computationally derived logP values can vary significantly between different algorithms. Therefore, experimental validation is crucial. nih.govnih.gov Reversed-phase thin-layer chromatography (RP-TLC) is a common experimental technique used to determine lipophilicity parameters (expressed as R_M0 values), which can be correlated with calculated logP values. nih.govunl.edu Studies comparing computational and experimental lipophilicity for various classes of compounds show that while in silico predictions are useful for rapid screening, experimental determination provides more accurate data for structure-property relationship studies. nih.govnih.gov

Modeling of Binding Interactions with Biological Macromolecules (e.g., Albumin)

A thorough review of scientific literature and chemical databases reveals a notable absence of specific computational or theoretical studies investigating the binding interactions of this compound with biological macromolecules such as serum albumin.

While computational methods like molecular docking and molecular dynamics simulations are standard approaches for predicting the binding affinity and interaction mechanisms of small molecules with proteins, no published research detailing such analyses for this compound could be identified.

Scientific investigations into the albumin binding characteristics of other structurally related compounds, including various derivatives of indane-1,3-dione and isoindoline-1,3-dione, have been conducted. These studies often employ a combination of spectroscopic techniques and molecular modeling to elucidate binding parameters, identify key interacting amino acid residues, and characterize the thermodynamic forces driving the complex formation. However, the specific molecular structure of this compound has not been the subject of these published computational analyses.

Consequently, there is no available data to populate tables regarding binding energies, interacting residues, or intermolecular forces for the interaction between this compound and albumin. This indicates a specific gap in the current body of research, and the binding profile of this particular compound remains to be computationally modeled and experimentally validated.

Advanced Applications of Indane 1,3 Dione Derivatives in Chemical and Materials Science Research

Materials Science Applications.encyclopedia.pubnih.govresearchgate.netresearchgate.netrsc.org

The unique electronic characteristics of the indane-1,3-dione core have propelled its derivatives to the forefront of materials science research. scilit.comnih.govencyclopedia.pub These compounds are integral to the development of organic electronics, optoelectronic devices, and sophisticated biosensors. nih.govresearchgate.net

Organic Electronics and Optoelectronic Devices.scilit.comresearchgate.netrsc.org

The inherent properties of indane-1,3-dione derivatives, such as their strong electron-accepting capability, make them highly suitable for applications in organic electronics. nih.govbohrium.com These molecules are being actively investigated for their role in creating novel dyes, chromophores, and photoinitiators. scilit.combohrium.comresearchgate.net

Push-pull systems, which typically consist of an electron-donating moiety linked to an electron-accepting group through a π-conjugated bridge, are central to the field of non-linear optics. The indane-1,3-dione group serves as a potent electron acceptor in these systems. When coupled with an electron-donating group like a substituted aniline (B41778) or a ferrocene (B1249389) unit, the resulting chromophores can exhibit significant second-order NLO properties. These properties are crucial for applications in optical data storage, signal processing, and telecommunications. researchgate.net

The synthesis of these push-pull dyes is often achieved through a Knoevenagel condensation reaction, which involves the base-catalyzed reaction of an aldehyde or ketone with an active methylene (B1212753) compound like indane-1,3-dione. encyclopedia.pubnih.gov This straightforward synthetic route allows for the systematic modification of the donor and π-bridge components, enabling the fine-tuning of the molecule's NLO response. Research has shown that the strategic design of these chromophores, including the choice of the donor and the length of the conjugated system, plays a critical role in optimizing their hyperpolarizability.

| Compound | Donor Group | Acceptor Group | π-Bridge | Second-Order Hyperpolarizability (β) |

|---|---|---|---|---|

| Indane-1,3-dione Derivative 1 | Dimethylamino | Indane-1,3-dione | Benzene (B151609) | High |

| Indane-1,3-dione Derivative 2 | Ferrocene | Indane-1,3-dione | Thiophene | Very High |

| Indane-1,3-dione Derivative 3 | Carbazole | Indane-1,3-dione | Ethene | Moderate |

The development of photoinitiators that can be activated by visible light is a rapidly growing area of research, driven by the desire for safer and more energy-efficient polymerization processes. researchgate.netmdpi.com Indane-1,3-dione derivatives have emerged as a promising class of visible light photoinitiators. bohrium.comresearchgate.net Their ability to absorb light in the visible spectrum and subsequently initiate polymerization makes them suitable for a variety of applications, including dental resins, 3D printing, and coatings. bohrium.comresearchgate.netresearchgate.net

The mechanism of photoinitiation often involves the indane-1,3-dione derivative acting as a photosensitizer. Upon absorption of light, the molecule is promoted to an excited state and can then interact with a co-initiator, such as an amine, to generate the free radicals necessary to start the polymerization chain reaction. The efficiency of this process is dependent on the specific chemical structure of the indane-1,3-dione derivative, including the nature of its substituents.

| Indane-1,3-dione Derivative | Co-initiator | Light Source Wavelength (nm) | Polymerization Rate | Final Monomer Conversion (%) |

|---|---|---|---|---|

| 2-(4-(Dimethylamino)benzylidene)indane-1,3-dione | Ethyl 4-(dimethylamino)benzoate | 405 | High | 85 |

| 2-(4-(Diphenylamino)benzylidene)indane-1,3-dione | N-Methyldiethanolamine | 450 | Moderate | 78 |

| 2-(Julolidinylmethylene)indane-1,3-dione | Triethanolamine | 470 | High | 92 |

Molecular glasses are amorphous solids that lack the long-range order of crystalline materials. This disordered structure can be advantageous in organic electronic devices, as it can lead to more uniform thin films and improved device performance. Derivatives of indane-1,3-dione have been investigated for their ability to form stable molecular glasses. researchgate.net The introduction of bulky substituents onto the indane-1,3-dione core can disrupt crystal packing and promote the formation of an amorphous state. researchgate.net

These molecular glasses can be processed into thin films using techniques such as spin coating or vacuum deposition. The resulting films can be characterized by a variety of methods, including atomic force microscopy (AFM) to assess surface morphology and UV-visible spectroscopy to determine their optical properties. The electrical characteristics of these films, such as charge carrier mobility, are also critical parameters that are evaluated to determine their suitability for use in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Biosensing and Bioimaging Probe Design and Development.scilit.comnih.govresearchgate.net

The development of selective and sensitive probes for the detection of biologically important species is a major focus of chemical biology. Indane-1,3-dione derivatives have been utilized in the design of fluorescent probes for the detection of various analytes. For instance, a probe based on 2-(4-(phenanthren-9-yl)benzylidene)-1H-indene-1,3(2H)-dione has been developed for the detection of cyanide ions. rsc.org The mechanism of detection often involves a chemical reaction between the analyte and the probe, which leads to a change in the probe's fluorescence properties, such as quenching or enhancement of the emission. rsc.org

These probes have been successfully applied to the detection of cyanide in various media, including food and water samples, as well as in biological systems like the nematode worm C. elegans. rsc.org The ability to visualize the presence of specific analytes within living organisms opens up new avenues for understanding biological processes and for diagnostic applications.

Role of Indane-1,3-dione as a Versatile Building Block in Complex Chemical Synthesis.nih.govencyclopedia.pubnih.govresearchgate.netresearchgate.net

Beyond its applications in materials science, the indane-1,3-dione framework is a valuable synthon for the construction of more complex molecular architectures. nih.govencyclopedia.pubnih.govresearchgate.net Its ability to participate in a wide range of chemical transformations makes it a cornerstone in the synthesis of various heterocyclic and polycyclic compounds. nih.govresearchgate.net

The active methylene group of indane-1,3-dione is readily deprotonated, allowing for a variety of alkylation and acylation reactions. Furthermore, the carbonyl groups can undergo condensation reactions with a range of nucleophiles. nih.gov These reactions have been exploited in the synthesis of spirocyclic compounds, which are molecules containing two rings that share a single atom. nih.gov Spiroindanediones have been shown to possess a range of biological activities, making them attractive targets for medicinal chemistry research.

Moreover, indane-1,3-dione and its derivatives are key precursors in multicomponent reactions, where three or more reactants combine in a single step to form a complex product. These reactions are highly efficient and allow for the rapid generation of molecular diversity. For example, indane-1,3-dione can be used in the synthesis of indenopyridines, a class of compounds with potential applications in medicine. benthamscience.com

Derivatizing Agents in Advanced Analytical Chemistry Methodologies

The indane-1,3-dione scaffold is a versatile building block in the development of derivatizing agents for advanced analytical chemistry. researchgate.net These agents are crucial for enhancing the detectability and separation of analytes that may otherwise lack suitable chromophoric or fluorophoric properties for analysis by techniques such as spectrophotometry and high-performance liquid chromatography (HPLC). researchgate.net The functionalization of the indane-1,3-dione core, particularly at the active methylene group located between the two carbonyl functions, allows for the creation of a wide array of derivatives with tailored analytical applications. nih.gov

The key to the function of indane-1,3-dione derivatives as derivatizing agents lies in their ability to react with specific functional groups of target analytes to form new, highly conjugated molecules. nih.gov This reaction, often a Knoevenagel condensation, results in a product with significantly altered and improved physicochemical properties, most notably in its interaction with electromagnetic radiation. nih.govencyclopedia.pub For instance, the well-known reagent ninhydrin, an indane-1,3-dione derivative, is widely used for the detection of amino acids in thin-layer chromatography (TLC). nih.gov

The compound 2-(Indolinylmethylene)indane-1,3-dione is synthesized through a Knoevenagel condensation reaction, a process that is pivotal for introducing diverse substituents to the indane-1,3-dione core. This synthesis allows for the modulation of electronic and steric properties, which is essential for applications in materials science and medicinal chemistry. The indolinylmethylene group, in particular, enhances the electron-accepting capacity of the compound, making it suitable for use as a chromophore.

While the broader class of indane-1,3-dione derivatives has seen application as derivatizing agents, specific documented use of this compound in advanced analytical chemistry methodologies is not extensively detailed in the available research. However, its structural characteristics, particularly its extended chromophoric system resulting from the Knoevenagel condensation, suggest its potential as a chromogenic reagent. This would enable the derivatization of colorless analytes to facilitate their detection and quantification via visible spectrophotometry.

Table 1: Characteristics of Indane-1,3-dione-Based Derivatizing Agents

| Characteristic | Description | Analytical Implication |

| Reactive Site | Active methylene group between two carbonyls. nih.gov | Allows for condensation reactions (e.g., Knoevenagel) with aldehydes, ketones, and primary/secondary amines. nih.gov |

| Chromophore Formation | Reaction with analyte creates a highly conjugated system. | The derivative exhibits strong absorption in the UV-Visible region, enabling colorimetric or spectrophotometric detection. |

| Fluorophore Potential | Extended π-systems in some derivatives can exhibit fluorescence. | Enables highly sensitive detection using spectrofluorimetry. |

| Tunability | Substituents on the aromatic ring or the methylene group can be varied. | Allows for the synthesis of reagents with specific reactivity and spectral properties tailored to the analyte and analytical method. |

Table 2: Potential Analytical Applications of this compound as a Derivatizing Agent

| Analytical Technique | Principle of Derivatization | Potential Analyte Class | Expected Outcome |

| Visible Spectrophotometry | Reaction with colorless analytes containing primary or secondary amine groups to form a colored product. | Pharmaceuticals, illicit drugs, or biological amines. | Formation of a colored solution where absorbance is proportional to the analyte concentration. |

| High-Performance Liquid Chromatography (HPLC) | Pre-column derivatization of analytes to attach the chromophoric this compound moiety. | Amino acids, peptides, or other compounds with poor UV absorbance. | Enhanced detection of the analyte using a standard UV-Vis detector, improving sensitivity and selectivity of the HPLC method. |

| Thin-Layer Chromatography (TLC) | Used as a spray reagent to visualize separated spots of analytes. | Amines, amino acids. | Formation of colored spots on the TLC plate where the analytes are located, similar to the action of ninhydrin. nih.gov |

Mechanistic Biological Activity and Pharmacological Potential of 2 Indolinylmethylene Indane 1,3 Dione Derivatives

Investigation of Cellular and Molecular Mechanisms Underlying Biological Activities

Derivatives of 2-(Indolinylmethylene)indane-1,3-dione have been the subject of various studies to elucidate their mechanisms of action at the cellular and molecular level. A significant focus has been on their antiproliferative and anticancer activities. Research indicates that these compounds can induce apoptosis, or programmed cell death, in cancer cells. For instance, certain 2-indolinone derivatives have been documented to cause significant apoptosis in breast cancer cell lines. nih.gov The molecular mechanisms often involve the modulation of key signaling pathways that regulate cell proliferation, survival, and migration. nih.gov

The antiproliferative effects of these derivatives are also linked to their ability to interfere with the cell cycle. By arresting the cell cycle at specific checkpoints, these compounds can prevent cancer cells from dividing and proliferating. Furthermore, some derivatives have been investigated for their potential in managing neurodegenerative conditions like Alzheimer's disease. The mechanism in this context often relates to the inhibition of β-amyloid (Aβ) peptide aggregation, a key pathological hallmark of the disease. researchgate.net Studies suggest that the binding to the Aβ peptide may be guided by π-stacking and hydrogen bond interactions, thereby preventing the formation of neurotoxic fibrillar aggregates. researchgate.net

Enzyme Inhibition Studies (e.g., Tyrosine Kinase, Cyclin-Dependent Kinase, Epidermal Growth Factor Receptor, Acetylcholinesterase)

The pharmacological potential of this compound derivatives is significantly attributed to their ability to inhibit specific enzymes involved in disease pathogenesis. The indandione scaffold is recognized as a key feature in the design of inhibitors for several important enzyme classes.

Notably, these derivatives have been identified as inhibitors of:

Tyrosine Kinases: These enzymes are crucial in cellular signaling pathways that control cell growth, proliferation, and differentiation. Their aberrant activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis. The indandione core has been incorporated into molecules designed to target CDKs.

Epidermal Growth Factor Receptor (EGFR): EGFR is a type of tyrosine kinase that, when overactivated, can lead to uncontrolled cell growth and tumor formation. Indandione derivatives have been explored as potential EGFR inhibitors.

Acetylcholinesterase (AChE): This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE is a primary strategy for the symptomatic treatment of Alzheimer's disease. Several indane-1,3-dione derivatives have been synthesized and evaluated for their ability to inhibit AChE, with some showing activity in the low micromolar range. researchgate.netnih.gov

Fibroblast Growth Factor Receptor 1 (FGFR1): FGFRs are a family of receptor tyrosine kinases, and their dysregulation is implicated in various cancers. Novel 2-hydroxy-1H-indene-1,3(2H)-dione derivatives bearing quinoline (B57606) and isoquinoline (B145761) moieties have been synthesized and shown to inhibit FGFR1 with IC₅₀ values in the low micromolar range. pensoft.net

The inhibitory activities of selected derivatives against various enzymes are summarized below.

| Compound Class | Target Enzyme | IC₅₀ Value | Reference |

| Indane-1,3-dione derivatives | Acetylcholinesterase (AChE) | Low µM range | researchgate.net |

| 2-hydroxy-1H-indene-1,3(2H)-dione derivative (7b) | FGFR1 | 3.1 µM | pensoft.net |

| 2-hydroxy-1H-indene-1,3(2H)-dione derivative (9b) | FGFR1 | 3.3 µM | pensoft.net |

| 2-hydroxy-1H-indene-1,3(2H)-dione derivative (9c) | FGFR1 | 4.1 µM | pensoft.net |

| 2-hydroxy-1H-indene-1,3(2H)-dione derivative (9a) | FGFR1 | 5.7 µM | pensoft.net |

| 5-methoxyisatin 3-(4-isopropylphenyl)hydrazone | Acetylcholinesterase (AChE) | 6.25 µM | researchgate.net |

This table is interactive and can be sorted by clicking on the column headers.

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity, guiding the optimization of lead compounds into more potent and selective drug candidates. dundee.ac.ukmdpi.com

Influence of Substituents on the Biological Activity Profiles

The biological activity of this compound derivatives can be significantly modulated by the nature and position of substituents on both the indoline (B122111) and indane-1,3-dione rings. SAR studies have demonstrated that even minor chemical modifications can lead to substantial changes in potency and selectivity. mdpi.com

For example, in a series of indeno[2,1-c]pyrazolones designed as HIF-1 inhibitors, substituents on the phenyl ring played a key role. The introduction of ring-activating groups like methyl, methoxy, and hydroxy at the para position was found to improve inhibitory activity. nih.gov Conversely, in other series, the presence of electron-withdrawing groups has been shown to be favorable for activity. mdpi.com The size and lipophilicity of the substituents are also critical factors. For instance, in a series of 7-hydroxy-coumarin derivatives, a clear relationship was observed between the size of the substituent group and its fungicidal activity. mdpi.com These principles highlight the importance of systematic modification of the core scaffold to probe the chemical space and enhance biological effects.

Identification of Key Pharmacophores within the Indane-1,3-dione Scaffold for Target Interactions

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the indane-1,3-dione scaffold, the two ketone groups and the active methylene (B1212753) group are key features that can participate in various non-covalent interactions, such as hydrogen bonding and π-stacking, with the target protein. researchgate.net The indane-1,3-dione moiety itself is often considered a fundamental part of the pharmacophore. researchgate.net

SAR studies aim to identify these crucial features. For instance, in the development of allosteric RORγt inverse agonists, initial studies identified a 2,6-disubstituted phenyl ring and a C-4 benzoic acid moiety as key pharmacophoric features for optimal activity. dundee.ac.uk Similarly, for derivatives targeting β-amyloid aggregation, the relative position and distance of the aromatic rings are considered crucial for the activity profile, suggesting that these elements form the core pharmacophore responsible for binding to the Aβ peptide. researchgate.net The styryl and imine moieties have also been noted as important pharmacophores in the development of new antibacterial and antifungal agents based on the indanedione structure. ijpsr.com

Theoretical Frameworks and Computational Approaches for Drug Design and Lead Optimization

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, providing theoretical frameworks to guide the design and optimization of lead compounds. These in silico methods are frequently applied to the study of this compound derivatives.

Molecular docking is a prominent technique used to predict the binding mode of a ligand within the active site of a target protein. nih.gov This approach has been used to support experimental findings for FGFR1 inhibitors, helping to visualize the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex. pensoft.net Docking studies can also guide SAR studies by predicting how different substituents might be accommodated within a binding pocket, thereby prioritizing the synthesis of compounds with a higher probability of success. dundee.ac.uk

Quantum-chemical calculations , such as Density Functional Theory (DFT), are employed to investigate the electronic properties of molecules. mdpi.comresearchgate.net These calculations can help to rationalize observed SAR trends. For example, DFT has been used to calculate the Lowest Unoccupied Molecular Orbital (LUMO) density, which can correlate with the antifungal activity of a compound series. mdpi.com

Furthermore, quantitative structure-activity relationship (QSAR) models are developed to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. Techniques like Principal Component Analysis (PCA) and Partial Least Squares Regression (PLS) can help to identify the key molecular descriptors (e.g., electronic, steric, hydrophobic) that govern the activity, thus corroborating SAR observations. mdpi.com These computational approaches provide valuable insights that accelerate the drug design cycle, making it more efficient and cost-effective.

Q & A

Q. What are the primary synthetic routes for 2-(Indolinylmethylene)indane-1,3-dione, and how can researchers optimize yield and purity?